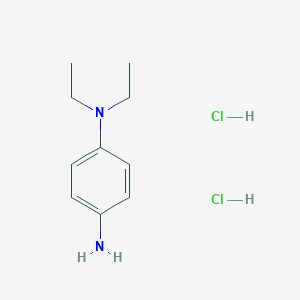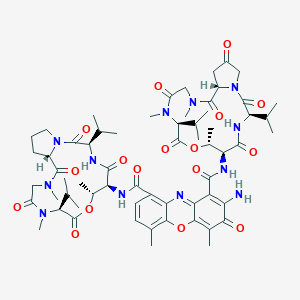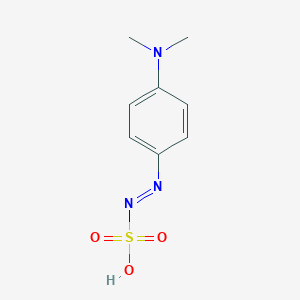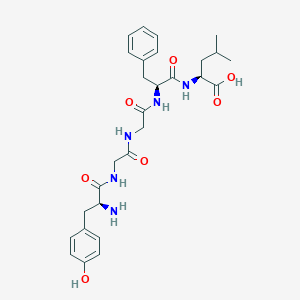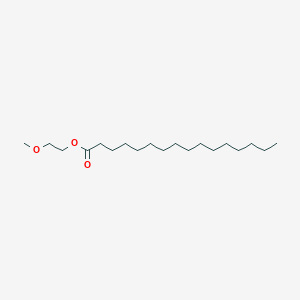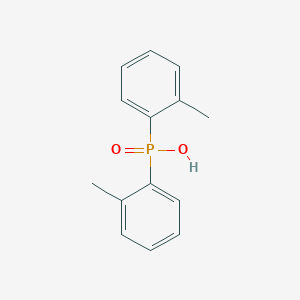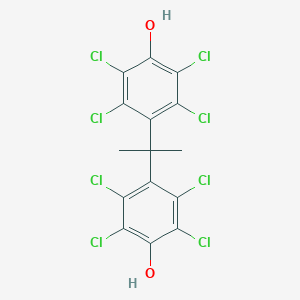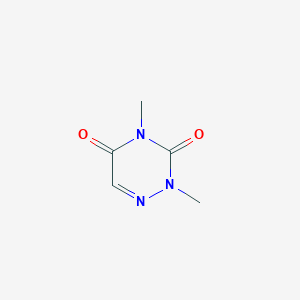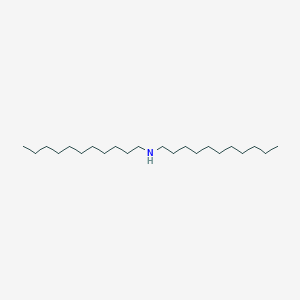
Diundecylamine
Descripción general
Descripción
Diundecylamine is a chemical compound that is synthesized using dodecylamine and bromododecane as raw materials. It is a product of mono-alkylation, a chemical process where an alkyl group is transferred to an organic compound. The synthesis of diundecylamine is optimized through various reaction conditions, including the ratio of raw materials, the time taken to add bromododecane, reaction time, and temperature. The optimal conditions for synthesizing diundecylamine result in a high yield of 92.4% .
Synthesis Analysis
The synthesis process of diundecylamine is critical to its yield and purity. The study on the synthesis process of di-N-dodecylamine indicates that the molar ratio of bromodecane to dodecylamine, the dropping time of bromododecane, reaction time, and reaction temperature are the main factors influencing the yield. The optimal conditions for the synthesis include a molar ratio of 1.0:1.2 (bromodecane to dodecylamine), a dropping time of 3 hours, a reaction time of 7 hours, and a reaction temperature of 81°C .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of diundecylamine, they do provide insights into related compounds and their structural analysis. For example, the crystal structure of 1-dodecylamine hydrochloride has been determined using X-ray crystallography, which is a technique that could similarly be applied to diundecylamine to ascertain its structure . Additionally, the synthesis of di(hetero)arylamines and the complexation of linked 2,2'-dipyridylamine derivatives involve the formation of specific molecular structures that are characterized by X-ray diffraction .
Chemical Reactions Analysis
The synthesis of diundecylamine involves a mono-alkylation reaction, which is a type of chemical reaction where an alkyl group is transferred to an organic molecule. The reaction between dodecylamine and bromododecane is an example of this type of reaction . Other related chemical reactions include the transition-metal-free cross-coupling between nitrosoarenes and boronic acids to synthesize di(hetero)arylamines , and the complexation reactions of silver(I) with linked 2,2'-dipyridylamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diundecylamine can be inferred from the properties of similar compounds. For instance, the thermochemical properties of 1-dodecylamine hydrochloride, such as lattice potential energy, molar volumes, and enthalpy of dissolution, provide a basis for understanding the behavior of diundecylamine in various conditions . The study of the silver(I) complexation of linked 2,2'-dipyridylamine derivatives also contributes to the understanding of the chemical behavior of nitrogen-containing compounds in the presence of metal ions .
Aplicaciones Científicas De Investigación
Drug Discovery A Historical Perspective
by J. Drews (2000). This paper discusses the progress of drug research over the past century, highlighting the impact of molecular biology and genomic sciences on drug discovery. It emphasizes the role of recombinant proteins and monoclonal antibodies in therapeutic advancements and the importance of understanding genetic bases of diseases for future drug development (Drews, 2000).
A Hydrogen Ion-Selective Liquid-Membrane Electrode Based on Tri-n-dodecylamine as Neutral Carrier by Peter Schulthess et al. (1981). This study presents the use of tri-n-dodecylamine in liquid-membrane electrodes for hydrogen ion selectivity, suggesting potential applications in sensors and analytical chemistry (Schulthess et al., 1981).
Mechanisms and Kinetics of Human Arylamine N‐acetyltransferase 1 Inhibition by Disulfiram by F. Malka et al. (2009). This paper investigates the interaction between disulfiram, a drug used for alcoholism treatment, and Arylamine N‐acetyltransferase 1, an enzyme involved in metabolizing xenobiotics. The findings could provide insight into enzyme interactions, relevant to understanding Diundecylamine's pharmacological aspects (Malka et al., 2009).
Dodecylamine Functionalization of Carbon Nanotubes to Improve Dispersion, Thermal, and Mechanical Properties of Polyethylene-Based Nanocomposites by F. V. Ferreira et al. (2017). This research examines the use of dodecylamine in the functionalization of carbon nanotubes, which could be relevant for understanding the broader chemical applications of similar amines, such as Diundecylamine (Ferreira et al., 2017).
Propiedades
IUPAC Name |
N-undecylundecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGSHSILLGXYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333929 | |
| Record name | Diundecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diundecylamine | |
CAS RN |
16165-33-6 | |
| Record name | N-Undecyl-1-undecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16165-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diundecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIUNDECYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



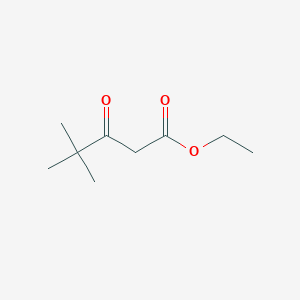
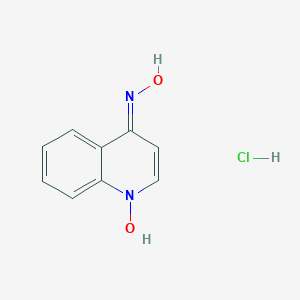
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
